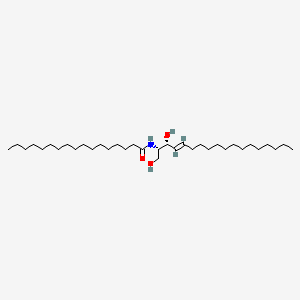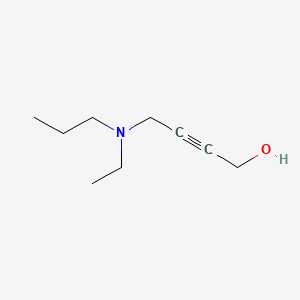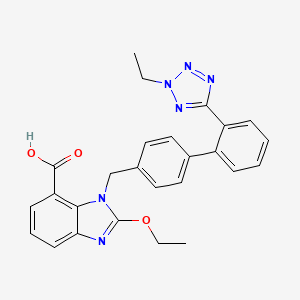
3,4,5-Trihydroxycinnamic Aldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trihydroxycinnamic Aldehyde is a derivative of 3,4,5-Trihydroxybenzaldehyde. It is a natural compound found in various plants, including cinnamon, cloves, and bay leaves. This compound has gained attention due to its potential therapeutic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxycinnamic Aldehyde can be achieved through various methods. One common approach involves the biocatalytic reaction of p-hydroxyphenylacetate hydroxylase with CMA as a substrate . Another method includes the α-oxidation of 3,4,5-trihydroxycinnamic acid to produce the aldehyde .
Industrial Production Methods
Industrial production of this compound often involves green and sustainable biocatalytic processes. These methods utilize enzymes to catalyze the reaction, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trihydroxycinnamic Aldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine under appropriate conditions.
Major Products Formed
The major products formed from these reactions include 3,4,5-trihydroxycinnamic acid, 3,4,5-trihydroxybenzyl alcohol, and various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
3,4,5-Trihydroxycinnamic Aldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound exhibits anti-inflammatory and antioxidant properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory effects
Industry: The compound is used in the production of pharmaceuticals, cosmetics, and food additives.
Wirkmechanismus
The mechanism of action of 3,4,5-Trihydroxycinnamic Aldehyde involves its interaction with various molecular targets and pathways. It inhibits the expression of matrix metalloproteinase 9 and reduces the inflammatory response by increasing SIRT1 expression . The compound also induces apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamic Acid: A simple phenolic acid with antioxidant properties.
p-Coumaric Acid: Known for its anti-inflammatory and antioxidant effects.
Caffeic Acid: Exhibits strong antioxidant and anti-inflammatory activities.
3,4,5-Trihydroxycinnamic Acid: Similar in structure but differs in its aldehyde functional group.
Uniqueness
3,4,5-Trihydroxycinnamic Aldehyde is unique due to its dual inhibitory effect on matrix metalloproteinase 9 and its ability to inhibit gelatinolytic activity as well as MMP-9 expression in TNF-α induced HASMC. This makes it a valuable compound for therapeutic applications, particularly in the treatment of inflammatory and cancer-related conditions.
Eigenschaften
CAS-Nummer |
951309-35-6 |
|---|---|
Molekularformel |
C9H8O4 |
Molekulargewicht |
180.159 |
IUPAC-Name |
(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enal |
InChI |
InChI=1S/C9H8O4/c10-3-1-2-6-4-7(11)9(13)8(12)5-6/h1-5,11-13H/b2-1+ |
InChI-Schlüssel |
CKEGBXUKXJTCET-OWOJBTEDSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C=CC=O |
Synonyme |
3-(3,4,5-Trihydroxyphenyl)-2-propenal; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


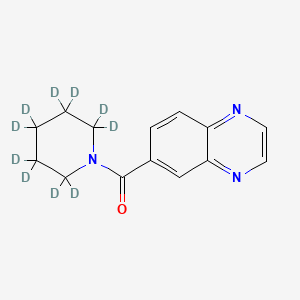
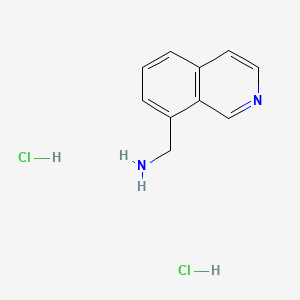


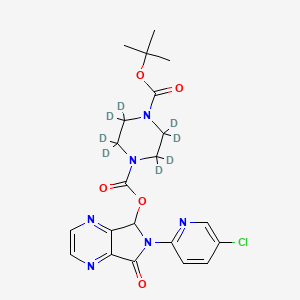
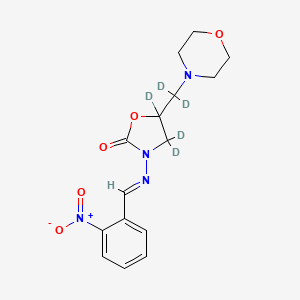
![[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea](/img/structure/B565700.png)
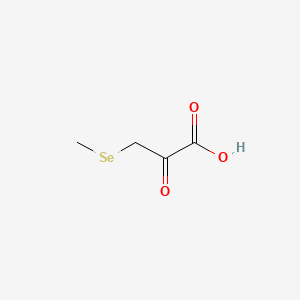
![1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene](/img/structure/B565704.png)
